molecular formula C19H19NO4 B4091884 N-(4-ethoxyphenyl)-5-oxo-2-phenyltetrahydrofuran-3-carboxamide

N-(4-ethoxyphenyl)-5-oxo-2-phenyltetrahydrofuran-3-carboxamide

Cat. No.: B4091884
M. Wt: 325.4 g/mol
InChI Key: FJKXPULBWLSQEY-UHFFFAOYSA-N
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Description

Phenacetin is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 .


Synthesis Analysis

Phenacetin can be synthesized via the Williamson ether synthesis: ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is recrystallized from water .


Molecular Structure Analysis

The molecular formula of Phenacetin is C10H13NO2 . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Phenacetin’s ether is usually cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .


Physical and Chemical Properties Analysis

Phenacetin has a density of 1.24 g/cm3 and a melting point of 134 to 137.5 °C (273.2 to 279.5 °F). Its solubility in water is 0.766 g/L (25 °C (77 °F)) .

Mechanism of Action

Phenacetin’s analgesic effects are due to its actions on the sensory tracts of the spinal cord. In addition, phenacetin has a depressant action on the heart, where it acts as a negative inotrope. It is an antipyretic, acting on the brain to decrease the temperature set point .

Safety and Hazards

Phenacetin was withdrawn from medicinal use as dangerous from the 1970s due to concerns regarding nephropathy .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-oxo-2-phenyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-2-23-15-10-8-14(9-11-15)20-19(22)16-12-17(21)24-18(16)13-6-4-3-5-7-13/h3-11,16,18H,2,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKXPULBWLSQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)OC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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